molecular formula C21H29N3O4S2 B2470899 N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide CAS No. 1222628-33-2

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide

Cat. No.: B2470899
CAS No.: 1222628-33-2
M. Wt: 451.6
InChI Key: HVIULFMZAQFGBM-UHFFFAOYSA-N
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Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. Benzothiazole derivatives are extensively investigated for their diverse pharmacological profiles and have demonstrated significant potential in drug discovery research. Compounds based on the benzothiazole nucleus have been reported to exhibit a range of biological activities, including antidiabetic properties, as shown by studies on similar N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives . Furthermore, recent scientific advances highlight the potent anti-tubercular activity of novel benzothiazole derivatives, which have been synthesized and evaluated against Mycobacterium tuberculosis, with some showing promising inhibitory concentrations . The mechanism of action for such compounds can involve targeting specific bacterial enzymes, such as DprE1, a crucial enzyme for cell wall synthesis in mycobacteria . The structural features of this compound—including the 6-ethyl substituent on the benzothiazole ring, the methanesulfonyl group on the piperidine nitrogen, and the (oxolan-2-yl)methyl chain—make it a valuable chemical entity for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in various assays, including high-throughput screening, target identification, and mechanistic studies in infectious disease or metabolic disorder research.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S2/c1-3-15-9-10-17-19(13-15)29-21(22-17)23(14-16-7-6-12-28-16)20(25)18-8-4-5-11-24(18)30(2,26)27/h9-10,13,16,18H,3-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIULFMZAQFGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4CCCCN4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Structural Characteristics

This compound features several critical structural elements:

  • Benzothiazole moiety : Known for its biological activity, often involved in enzyme inhibition.
  • Piperidine ring : Commonly found in many pharmaceuticals, contributing to the compound's ability to interact with biological targets.
  • Methanesulfonyl group : Enhances solubility and biological activity.

The molecular formula of this compound is C21H29N3O4S2C_{21}H_{29}N_{3}O_{4}S_{2} with a molecular weight of approximately 342.43 g/mol .

Enzyme Inhibition

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide has been investigated for its potential as an inhibitor of various enzymes and receptors involved in disease pathways. The compound is particularly noted for its inhibitory effects on specific protein kinases, which are crucial in cancer and other diseases.

Case Studies

  • Inhibition of Protein Kinases : Research has shown that compounds with similar structures demonstrate significant inhibitory effects at low concentrations. In experimental assays, this compound could potentially inhibit enzyme activities relevant to cancer progression.
  • Thermal Stability Analysis : Differential scanning calorimetry (DSC) studies indicate that understanding the thermal stability of this compound can provide insights into its behavior under physiological conditions.

Potential Applications

Given its structural complexity and biological activity, this compound holds promise in various applications:

  • Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Research Tool : Useful in biochemical studies to explore enzyme functions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

(a) N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide ()

  • Structure : Differs in the absence of the piperidine-2-carboxamide and oxolane groups, instead featuring a simple acetamide substituent.
  • Synthesis : Achieved 86% yield under 2.5 mmol conditions, indicating efficient coupling chemistry for benzothiazole acetamides .
  • Implications : The high yield suggests that electron-withdrawing groups (e.g., acetamide) on the benzothiazole nitrogen may stabilize intermediates during synthesis.

(b) N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide ()

  • Structure : Shares the oxolan-2-ylmethyl group but substitutes the piperidine ring with a cyclopentane carboxamide and introduces chloro/methoxy groups on the benzothiazole core.
  • Molecular Weight : 394.91 g/mol (vs. hypothetical ~450–470 g/mol for the target compound).

Substituent Variations in Piperidine and Sulfonyl Groups

(a) N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide ()

  • Structure : Replaces the piperidine-2-carboxamide with a thiophene-2-carboxamide and substitutes oxolane with pyridin-3-ylmethyl.
  • Molecular Weight : 379.5 g/mol.
  • Key Differences : The pyridine group introduces aromaticity and basicity, while the thiophene may enhance π-π stacking. These changes could influence solubility and target engagement compared to the sulfonylated piperidine in the target compound .

(b) 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide ()

  • Structure : Features a diazaspiro system and acetamide instead of the piperidine-methanesulfonyl-oxolane assembly.
  • Molecular Weight : 376.44 g/mol.
  • Functional Impact : The spirocyclic system imposes conformational rigidity, which may restrict binding to flat binding pockets, unlike the flexible oxolane and piperidine groups in the target compound .

Role of Methanesulfonyl and Oxolane Groups

The methanesulfonyl group in the target compound likely enhances solubility (via polar sulfonyl interactions) and metabolic stability compared to analogs with simpler alkyl or aryl substituents. The oxolan-2-ylmethyl group provides a chiral center and moderate lipophilicity, balancing the hydrophilic sulfonyl group. In contrast, analogs with pyridin-3-ylmethyl () or cyclopentane () groups exhibit altered logP and hydrogen-bonding capacity.

Research Findings and Implications

  • Synthetic Efficiency : The acetamide derivative () demonstrates high-yield synthesis, suggesting that sterically unhindered benzothiazole derivatives are more accessible .
  • Substituent Effects : Chloro/methoxy groups () and pyridine/thiophene moieties () highlight trade-offs between electronic effects, solubility, and target selectivity.
  • Conformational Flexibility : The oxolane and piperidine groups in the target compound may offer a broader range of binding modes compared to rigid spirocyclic systems () .

Biological Activity

N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a benzothiazole moiety, a piperidine ring, and a methanesulfonyl group, which suggest biological activity primarily related to enzyme inhibition and receptor modulation.

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : Approximately 342.43 g/mol
  • Structural Features : The compound features a benzothiazole ring, a piperidine structure, and a methanesulfonyl functional group, which are known for their roles in biological activity.

The biological activity of this compound is thought to be associated with its ability to inhibit specific enzymes or receptors involved in cellular signaling pathways. Compounds with similar structures have demonstrated significant inhibitory effects on enzyme activities at low concentrations, indicating that this compound may also exhibit potent biological effects.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may act as an inhibitor of protein kinases and other enzymes critical in disease pathways. For instance, related compounds have shown effective inhibition against various targets:

Target Enzyme IC50 Value (µM) Reference
Protein Kinase A0.5
Acetylcholinesterase0.63
Urease2.14

Cytotoxicity and Selectivity

In vitro assays indicate that the compound exhibits low cytotoxicity against human cell lines while maintaining effective inhibition of target enzymes. This suggests a favorable selectivity profile for therapeutic applications.

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound in treating viral infections and cancers:

  • Ebola Virus Inhibition : Compounds structurally related to this compound were tested for their anti-Ebola activity, demonstrating effective inhibition of viral entry at concentrations as low as 0.64 µM with minimal cytotoxicity ( ).
  • Antitumor Activity : Similar benzothiazole derivatives have shown promising antitumor activity with IC50 values ranging from 6.26 µM to 20.46 µM against various cancer cell lines ( ).

Pharmacokinetics and ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for drug development. In silico predictions indicate that this compound possesses favorable drug-like characteristics:

Property Value
LogP3.5
SolubilityHigh
BioavailabilityEstimated at >70%

These properties suggest that the compound could be an effective candidate for further development in therapeutic settings.

Q & A

Q. What are the key synthetic pathways for synthesizing N-(6-ethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(oxolan-2-yl)methyl]piperidine-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via condensation of o-aminothiophenol derivatives with aldehydes under oxidative conditions.
  • Step 2 : Introduction of the piperidine-carboxamide moiety using amide coupling reagents (e.g., EDC/HOBt) to activate the carboxylic acid group.
  • Step 3 : Sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonyl group.
  • Step 4 : Final purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Methodological characterization includes:

  • NMR Spectroscopy : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzothiazole), aliphatic protons from piperidine (δ 1.5–3.5 ppm), and sulfonyl group confirmation via 13C^{13}\text{C} NMR (δ 40–45 ppm for SO2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass (e.g., [M+H]+^+ calculated for C22_{22}H30_{30}N3_3O4_4S2_2: 488.17) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 54.08%, H: 6.19%, N: 8.61%) .

Q. What solvents and storage conditions ensure compound stability?

  • Solubility : DMF or DMSO is preferred for dissolution in biological assays due to low aqueous solubility.
  • Storage : Store at –20°C under inert gas (argon) to prevent degradation. Lyophilized forms are stable for >6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions).
  • Response Variables : Yield (%) monitored via HPLC, purity assessed by TLC (Rf_f values).
  • Statistical Tools : ANOVA identifies significant factors; central composite design minimizes trial runs .

Q. What computational strategies predict reactivity or binding interactions?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., sulfonylation energy barriers) using software like Gaussian or ORCA .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., kinases or GPCRs) by analyzing π-π stacking and hydrogen bonds with the benzothiazole and oxolane groups .

Q. How are contradictions in biological activity data resolved?

  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC values) and time-kill kinetics to rule out false positives .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
  • Stability Testing : Incubate the compound in assay buffers (pH 7.4, 37°C) to verify intact structure over 24 hours .

Q. What strategies address low reproducibility in spectral data?

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 for consistent NMR shifts; avoid residual protonated solvents.
  • Dynamic Light Scattering (DLS) : Detect aggregates in solution that may skew UV-Vis or fluorescence readings .
  • Cross-Validation : Compare IR carbonyl stretches (1650–1700 cm1^{-1}) with X-ray crystallography data (if available) .

Methodological Tables

Q. Table 1: Key NMR Assignments for Structural Confirmation

Proton TypeChemical Shift (δ, ppm)Reference Compound Similarity
Benzothiazole aromatic H7.2–8.1
Piperidine aliphatic H1.8–3.2
Oxolane methylene H3.5–4.0

Q. Table 2: Common Synthetic Challenges and Solutions

IssueSolutionReference
Low sulfonylation yieldUse excess methanesulfonyl chloride (1.5 eq)
Impurity from byproductsGradient HPLC (ACN/H2_2O + 0.1% TFA)
Hydrolysis of oxolane ringAvoid aqueous conditions during coupling

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